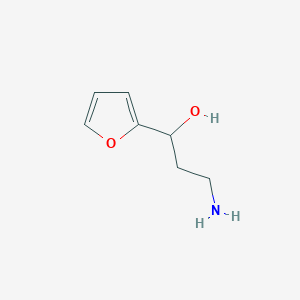

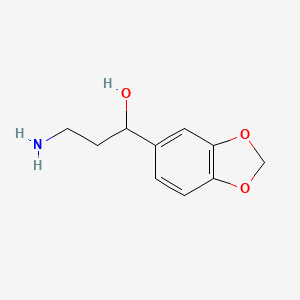

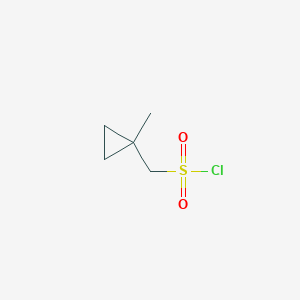

![molecular formula C10H18N2O2 B1527089 (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane CAS No. 1250883-73-8](/img/structure/B1527089.png)

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including enantioselective dearomative borylation . Researchers have successfully developed a method using a Cu(I) catalyst in conjunction with a (R,R)-Ph-BPE ligand . This process enables the efficient formation of heterocyclic α-amino boronates , which are novel compounds potentially relevant to drug discovery .

科学的研究の応用

Asymmetric Synthesis and Biological Activity

Azabicyclo[3.1.0]hexane-1-ols as Frameworks

Azabicyclo[3.1.0]hexane-1-ols, obtained through Ti(IV)-mediated cyclopropanation of amino acid derivatives, serve as versatile intermediates for synthesizing pharmacologically active products. These compounds can undergo selective rearrangement, unusual ring cleavage to yield pyrrolidinones, or ring opening to furnish optically active dihydropyridinones and chiral tricyclopiperidinones through various metal-promoted processes (Jida, Guillot, & Ollivier, 2007).

Synthesis of 3-Azabicyclo[3.1.0]hex-1-ylamines

Through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, a variety of protected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton were synthesized, showcasing the method's efficiency in generating enantiomerically pure compounds (Gensini et al., 2002).

Dipeptide β-Turn Mimetics

Azabicyclo[ XY0 ] alkane amino acids are highlighted as rigid dipeptide β-turn mimetics with significant potential in drug discovery. An efficient approach to their synthesis was developed, enabling the practical synthesis of these compounds starting from inexpensive precursors (Wang, Xiong, & Hruby, 2001).

Guanidyl Modification in Ficellomycin

The study on ficellomycin, a dipeptide with the 1-azabicyclo[3.1.0]hexane ring, underscores the essential role of the guanidyl modification on this ring for its biological activities against bacteria, fungi, and tumors through DNA alkylation. This work also delved into the biosynthesis of ficellomycin, providing insights into natural product diversification (Kurosawa et al., 2020).

作用機序

Target of Action

The primary target of ®-1-(Boc-amino)-3-azabicyclo[31It is known that tert-butanesulfinamide, a related compound, is extensively used in the synthesis of n-heterocycles via sulfinimines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may also interact with similar targets.

Mode of Action

The exact mode of action of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by ®-1-(Boc-amino)-3-azabicyclo[31It is known that the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may affect similar biochemical pathways.

Result of Action

The molecular and cellular effects of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may have similar molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This suggests that the action of ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may be influenced by similar environmental factors.

特性

IUPAC Name |

tert-butyl N-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHTZGBRXSYOMG-MHPPCMCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]12CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

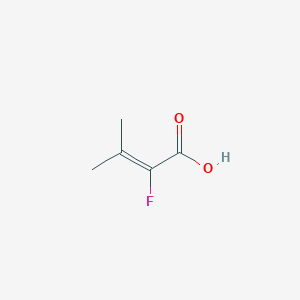

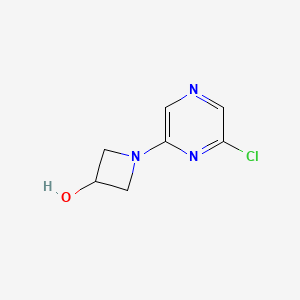

![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

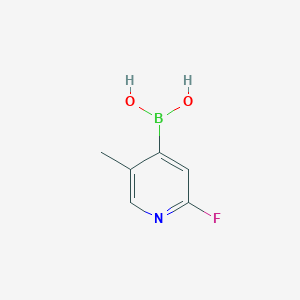

![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)